molecular formula C15H12O5 B14251350 1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one CAS No. 219298-86-9

1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B14251350
CAS No.: 219298-86-9
M. Wt: 272.25 g/mol
InChI Key: CRJAUMUKWPKYKE-UHFFFAOYSA-N
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Description

1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 2,5-dihydroxybenzaldehyde and acetophenone as starting materials. The reaction is carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, at room temperature or slightly elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological activities of 1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and flavonoids:

Properties

CAS No.

219298-86-9

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,3-bis(2,5-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O5/c16-10-2-5-13(18)9(7-10)1-4-14(19)12-8-11(17)3-6-15(12)20/h1-8,16-18,20H

InChI Key

CRJAUMUKWPKYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C=CC(=O)C2=C(C=CC(=C2)O)O)O

Origin of Product

United States

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